molecular formula C9H13N3S B14290228 N-Benzyl-N-methylhydrazinecarbothioamide CAS No. 114324-56-0

N-Benzyl-N-methylhydrazinecarbothioamide

Cat. No.: B14290228
CAS No.: 114324-56-0
M. Wt: 195.29 g/mol
InChI Key: CCCSKFUQQXLJKQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methylhydrazinecarbothioamide typically involves the reaction of benzylamine with methyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted thioamides.

Scientific Research Applications

N-Benzyl-N-methylhydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Benzyl-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylhydrazinecarbothioamide
  • N-Methylhydrazinecarbothioamide
  • N-Benzyl-N-ethylhydrazinecarbothioamide

Uniqueness

N-Benzyl-N-methylhydrazinecarbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

114324-56-0

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

3-amino-1-benzyl-1-methylthiourea

InChI

InChI=1S/C9H13N3S/c1-12(9(13)11-10)7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13)

InChI Key

CCCSKFUQQXLJKQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NN

Origin of Product

United States

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